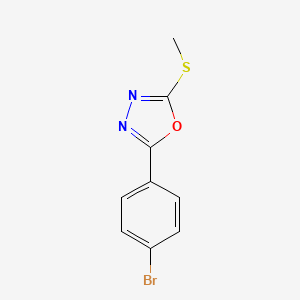
2-(4-bromophenyl)-5-(methylthio)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(4-bromophenyl)-5-(methylthio)-1,3,4-oxadiazoles involves strategic reactions that allow the incorporation of the bromophenyl and methylthio groups into the oxadiazole core. The preparation of these derivatives often includes steps such as dehydration of diarylhydrazide, with reaction conditions playing a crucial role in the synthesis outcome. A significant yield (up to 78.9%) can be achieved under optimized conditions, highlighting the efficiency of the synthetic route (Liu Yu et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-(4-bromophenyl)-5-(methylthio)-1,3,4-oxadiazoles has been characterized using techniques such as IR and NMR spectroscopy. Density Functional Theory (DFT) studies, including HOMO and LUMO energy calculations, provide insights into the electronic properties and stability of the compound. The molecular geometry, IR parameters, and NMR chemical shifts calculated by DFT methods align with experimental data, offering a detailed understanding of the molecule's structural attributes (Reşat Ustabaş et al., 2020).
Chemical Reactions and Properties
2-(4-Bromophenyl)-5-(methylthio)-1,3,4-oxadiazoles participate in a variety of chemical reactions, such as Suzuki cross-coupling, which enables the introduction of various substituents through palladium-catalyzed reactions. This versatility allows for the synthesis of symmetrically substituted derivatives, providing a pathway for further modification and application of the compound (A. Kudelko et al., 2015).
Physical Properties Analysis
The physical properties, including UV absorption and photoluminescent characteristics, are significantly influenced by the aryl groups attached to the 1,3,4-oxadiazole core. These derivatives exhibit maximum UV absorptions in the range of 280~301 nm and peak photoluminescent wavelengths between 350~370 nm, indicating their potential for use in optical materials and devices (Liu Yu et al., 2006).
属性
IUPAC Name |
2-(4-bromophenyl)-5-methylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-12-11-8(13-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIVDLTXYOUTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

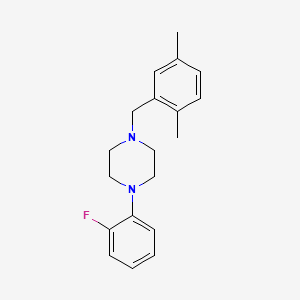

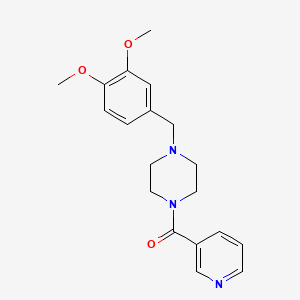
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5661432.png)
![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)
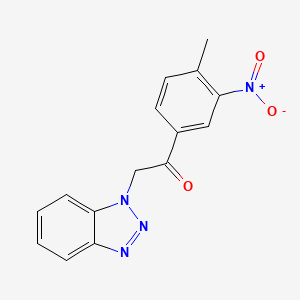
![7-(5,6-dimethylpyrimidin-4-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5661446.png)
![3-(benzyloxy)-1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5661447.png)


![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
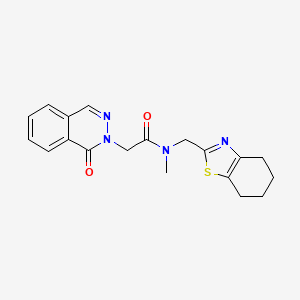
![1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B5661503.png)